molecular formula C16H27BO4 B1529758 Bpin-Cyclohexene-C-COOEt CAS No. 1166829-70-4

Bpin-Cyclohexene-C-COOEt

Cat. No.: B1529758
CAS No.: 1166829-70-4
M. Wt: 294.2 g/mol
InChI Key: QIAHVZXOVXLJRI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAHVZXOVXLJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₉BO₄
Molecular Weight240.10 g/mol
CAS Number1215107-29-1
Purity>95%
AppearanceColorless to light yellow liquid

Synthesis

The synthesis of Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate typically involves the reaction of ethyl acetate with a boron-containing reagent. For example, one method includes the use of bis(pinacolato)diboron and palladium catalysts under nitrogen atmosphere at elevated temperatures .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds resembling Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with reported IC₅₀ values around 2.6 μM .

Antifungal Activity

Research has also highlighted antifungal properties against Candida albicans with IC₅₀ values in the range of 3.5 μM for structurally related compounds .

Antiparasitic Activity

In terms of antiparasitic effects, some derivatives have shown promising results against Plasmodium falciparum and Leishmania donovani with IC₅₀ values of approximately 120 nM and 900 nM respectively .

Case Study 1: Antimicrobial Screening

A study screened several derivatives of the dioxaborolane class for antimicrobial efficacy. Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate was included due to its structural similarity to other active compounds. The results demonstrated significant inhibition of bacterial growth at low concentrations.

Case Study 2: Synthesis and Biological Evaluation

Another research project focused on synthesizing various derivatives from Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexenyl)acetate and evaluating their biological activities. The study found that modifications to the cyclohexene ring significantly impacted both antimicrobial and antifungal activities.

Scientific Research Applications

Organic Synthesis

Role as a Building Block:
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate is widely utilized as an intermediate in organic synthesis. It serves as a versatile building block for the construction of complex organic molecules. This property is particularly valuable in the development of pharmaceuticals and agrochemicals where the synthesis of novel compounds is essential .

Case Study:
In a study focusing on the synthesis of biologically active compounds, researchers demonstrated that using this compound as a starting material led to the successful formation of various derivatives with enhanced biological activities .

Medicinal Chemistry

Drug Development:
The compound plays a crucial role in medicinal chemistry by aiding in the design and synthesis of new drug candidates. Its structural features allow for modifications that can improve bioactivity and reduce toxicity. This is particularly important in developing safer medications .

Example Applications:
Research has shown that derivatives synthesized from ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate exhibit promising pharmacological profiles against various diseases .

Material Science

Advanced Materials:
In materials science, this compound is used to formulate advanced materials such as polymers and coatings. The incorporation of boron-containing compounds like ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate can enhance the chemical properties of materials for specific applications .

Performance Enhancements:
Studies indicate that materials developed with this compound exhibit improved durability and performance under various environmental conditions. This makes it suitable for applications in coatings that require resistance to wear and corrosion .

Fluorescent Probes

Biological Imaging:
The compound can also be utilized in the development of fluorescent probes for biological imaging. Researchers leverage its fluorescent properties to visualize cellular processes with high specificity and sensitivity .

Research Findings:
In one study, ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate was modified to create a fluorescent probe that successfully labeled specific cellular components in live cells .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for synthesizing complex organic moleculesVersatile building block
Medicinal ChemistryDesign and development of new drug candidatesImproved bioactivity and reduced toxicity
Material ScienceFormulation of advanced materials like polymers and coatingsEnhanced durability and performance
Fluorescent ProbesDevelopment of probes for biological imagingHigh specificity in cellular visualization

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1166829-70-4
  • Molecular Formula : C₁₆H₂₇BO₄
  • Molecular Weight : 294.19 g/mol
  • Structure : Features a cyclohexene ring substituted with a boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and an ethyl acetate group at the 1- and 4-positions, respectively .

Key Properties :

  • Storage : Requires inert atmosphere and storage at <-20°C to prevent hydrolysis of the boronic ester .
  • Hazards : Classified with warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .
  • Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize pharmaceuticals, such as thienopyrimidine derivatives (e.g., diacylglycerol acyltransferase inhibitors) .

Comparison with Structural Analogs

Structural and Functional Differences

The compound belongs to a class of cyclohexene-based boronic esters with ester substituents. Key analogs include:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate 1166829-70-4 Ethyl acetate at C1, boronic ester at C4 C₁₆H₂₇BO₄ 294.19 High cross-coupling reactivity; used in pharmaceutical intermediates .
Methyl 1-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate 1449662-38-7 Methyl ester, fluorine at C1, boronic ester at C4 C₁₅H₂₃BFO₄ 312.15 Fluorine substituent enhances metabolic stability; methyl ester may reduce steric bulk .
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate 1109277-66-8 Ethyl ester at C4, boronic ester at C4 C₁₅H₂₅BO₄ 280.17 Ester and boronic ester at same position; potential for intramolecular interactions .
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate 360792-43-4 tert-Butyl carbamate, phenyl ring C₂₀H₃₁BNO₄ 368.28 Aromatic boronic ester; tert-butyl group improves solubility in non-polar solvents .

Reactivity and Application Differences

  • Cross-Coupling Efficiency :

    • The cyclohexene backbone in the target compound provides conformational rigidity , enhancing regioselectivity in Suzuki-Miyaura reactions compared to linear or aromatic analogs (e.g., tert-butyl phenyl derivatives) .
    • Fluorinated analogs (e.g., CAS 1449662-38-7) exhibit improved metabolic stability in drug candidates but require harsher conditions for cross-coupling due to electron-withdrawing effects .
  • Synthetic Yields :

    • The target compound achieves yields up to 95% under optimized Pd catalysis , whereas methyl esters (e.g., CAS 1109277-66-8) often show lower yields (~73%) due to steric hindrance .
  • Stability :

    • Ethyl esters (target compound) offer better hydrolytic stability compared to methyl esters, which are more prone to transesterification .
    • tert-Butyl carbamates (e.g., CAS 360792-43-4) are highly stable but require acidic conditions for deprotection, limiting their use in sensitive reactions .

Preparation Methods

Reaction Setup and Conditions

  • Starting Material: Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate (5.0 g, ~17 mmol)
  • Solvents: 1,4-Dioxane (28–40 mL) and water (7–10 mL)
  • Base: Potassium carbonate (K2CO3, 5.9–6.2 g, ~40–45 mmol)
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (0.3–0.35 g, ~0.28–0.3 mmol)
  • Temperature: 100 °C
  • Reaction Time: 6–16 hours
  • Atmosphere: Inert (nitrogen), reaction vessel sealed
  • Workup: Concentration under reduced pressure, purification by silica gel flash chromatography or ISCO automated chromatography

Procedure Summary

The boronate ester-containing ethyl cyclohexenylacetate is dissolved in a mixture of 1,4-dioxane and water. Potassium carbonate is added as a base, and the mixture is purged with nitrogen gas to ensure an inert atmosphere. After 5 minutes of nitrogen bubbling, Pd(PPh3)4 catalyst is introduced. The reaction mixture is evacuated and backfilled with nitrogen three times, sealed, and heated at 100 °C for 6 to 16 hours. Upon completion, the reaction mixture is concentrated and purified via chromatography to afford the desired product in high yield (93–96%) with high purity.

Reaction Data Table

Parameter Details Reference
Starting material amount 5.0–5.3 g (17–18 mmol)
Solvent system 1,4-Dioxane (28–40 mL), Water (7–10 mL)
Base Potassium carbonate (5.9–6.2 g, 40–45 mmol)
Catalyst Pd(PPh3)4 (0.3–0.35 g, 0.28–0.3 mmol)
Temperature 100 °C
Time 6–16 hours
Atmosphere Nitrogen, sealed tube
Yield 93–96%
Purification Silica gel flash chromatography or ISCO

Mechanistic and Practical Notes

  • The reaction is a palladium-catalyzed cross-coupling type process, where the boronate ester group is stable under the reaction conditions.
  • Use of an inert atmosphere is critical to prevent catalyst deactivation and side reactions.
  • The presence of water in the solvent mixture facilitates the base-mediated activation of the boronate species.
  • The sealed tube setup allows for elevated temperature reactions without solvent loss, improving reaction kinetics.
  • Potassium carbonate acts as a mild base, promoting the transmetalation step in the catalytic cycle.

Variations and Related Preparations

  • Similar conditions have been employed for coupling reactions involving halogenated quinolines and other heteroaryl bromides or chlorides, demonstrating the versatility of this boronate ester intermediate in further synthetic elaborations.
  • The stereochemistry at the cyclohexene ring can be controlled by the choice of starting materials and reaction conditions, as indicated by the presence of stereospecific versions like ethyl (2S)-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate.
  • Alternative synthetic routes may involve the preparation of the boronate ester via hydroboration or Miyaura borylation of appropriate cyclohexenyl precursors, although detailed protocols for these are less frequently reported.

Summary of Research Findings

  • The compound is prepared efficiently under palladium catalysis with high yields, typically above 90%.
  • The reaction tolerates aqueous conditions and requires an inert atmosphere to maintain catalyst activity.
  • The product is isolated by standard chromatographic techniques and characterized by NMR and LC-MS confirming purity and structure.
  • The boronate ester functionality provides a versatile handle for subsequent cross-coupling reactions, making this compound a valuable intermediate in synthetic organic chemistry.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)acetate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a representative procedure involves reacting enallenes with a boron reagent under oxidative conditions. A Pd catalyst (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) are used in anhydrous THF at elevated temperatures (60–90°C) under inert atmospheres . Purification often involves column chromatography with gradients of hexane/ethyl acetate.

Q. Which analytical techniques are critical for validating the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and boronate ester functionality.
  • HPLC/MS : To assess purity (>97% as per commercial standards) .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. How can researchers optimize solvent and temperature conditions during synthesis?

  • Methodological Answer : Solvent polarity (e.g., THF vs. dioxane) and temperature (60–90°C) significantly impact reaction yields. For instance, cesium carbonate in THF at reflux improves nucleophilic substitution efficiency in esterification steps . Systematic screening using Design of Experiments (DoE) can identify optimal parameters.

Advanced Research Questions

Q. What mechanistic insights explain the role of cyclohexene substituents in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The cyclohexene ring introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. Computational studies (DFT) suggest that the boronate’s electron-withdrawing effect stabilizes the Pd intermediate during oxidative addition. Kinetic experiments under varying ligand/Pd ratios can validate these hypotheses .

Q. How can data contradictions in X-ray crystallographic refinement be resolved for boronate-containing compounds?

  • Methodological Answer : Discrepancies in thermal parameters or bond lengths often arise from disorder in the boronate moiety. Using SHELXL’s restraints (e.g., DFIX, SIMU) to model anisotropic displacement and twin refinement (via TWIN/BASF commands) improves accuracy. High-resolution data (≤1.0 Å) is critical .

Q. What strategies mitigate boronate ester hydrolysis during catalytic applications?

  • Methodological Answer : Hydrolysis is minimized by:

  • Inert Atmosphere : Conducting reactions under N₂/Ar.
  • pH Control : Buffering aqueous phases to pH 7–8 during workup .
  • Protecting Groups : Introducing silyl ethers (e.g., tert-butyldimethylsilyl) to shield reactive sites .

Q. How do electronic effects of the dioxaborolane ring influence reaction kinetics in nickel-catalyzed alkylation?

  • Methodological Answer : The electron-rich dioxaborolane enhances oxidative addition rates in Ni-catalyzed systems. Comparative studies using Hammett substituent constants (σ) for para-substituted boronate esters reveal linear free-energy relationships. Electrochemical methods (cyclic voltammetry) quantify Ni center redox potentials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bpin-Cyclohexene-C-COOEt
Reactant of Route 2
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Bpin-Cyclohexene-C-COOEt

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